2-Amino-N-(3-fluorophenyl)benzenesulfonamide
Description
2-Amino-N-(3-fluorophenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) bridging a benzene ring and a 3-fluorophenyl substituent.
Key physicochemical properties (inferred from analogs):
- Molecular formula: C₁₂H₁₁FN₂O₂S
- Molecular weight: 262.26 g/mol
- Substituent effects: The electron-withdrawing fluorine atom at the 3-position of the phenyl ring may influence solubility, metabolic stability, and target binding compared to non-fluorinated analogs.
Properties
CAS No. |
178479-19-1 |
|---|---|
Molecular Formula |
C12H11FN2O2S |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-amino-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
InChI Key |
CHEUCTDBPBEQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 3-Fluoroaniline with Benzenesulfonyl Chloride
The most common and straightforward approach to prepare 2-Amino-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride under basic conditions. This method is analogous to the synthesis of related sulfonamide compounds such as 3-Amino-N-(2-fluorophenyl)-benzenesulfonamide, which has been documented with good yields and purity.
- Reagents: 3-fluoroaniline, benzenesulfonyl chloride, base (e.g., triethylamine or sodium hydroxide).
- Solvent: Dichloromethane or other aprotic solvents.
- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity.
- Time: 1–4 hours depending on scale and conditions.
- The nucleophilic amino group of 3-fluoroaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride.
- Chloride ion is displaced, forming the sulfonamide bond.
- The base scavenges the released HCl to drive the reaction forward.
Catalytic Hydrogenation and Reduction Steps
In some synthetic routes, particularly when starting from nitro-substituted precursors, catalytic hydrogenation is employed to reduce nitro groups to amino groups. For example, 3-fluoro-4-(morpholin-4-yl)aniline was prepared by hydrogenation of a nitro precursor using palladium on carbon catalyst under hydrogen pressure. This approach can be adapted for the preparation of 2-amino derivatives from nitrobenzenesulfonamide intermediates.
- Catalyst: 10% palladium on activated carbon.
- Solvent: Methanol or methanol/methylene chloride mixtures.
- Hydrogen pressure: 30 psi.
- Temperature: Room temperature.
- Time: 3–20 hours depending on substrate and scale.
Halogenated Benzene Sulfonamide Dehalogenation
A method described in patent literature involves the catalytic hydrogenation of halogenated trifluoromethoxy-benzenesulfonamides to obtain the corresponding amino-substituted benzenesulfonamides. While this method is specific to trifluoromethoxy derivatives, the principle of catalytic hydrogenation in the presence of palladium on carbon under controlled temperature and pressure can be applied to fluorinated sulfonamide compounds.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The sulfonylation reaction is sensitive to temperature and stoichiometry; low temperatures prevent side reactions such as over-sulfonylation or polymerization.
- Use of triethylamine or sodium hydroxide as base facilitates neutralization of HCl formed and improves yield.
- Catalytic hydrogenation requires careful control of hydrogen pressure and catalyst loading to avoid over-reduction or catalyst poisoning.
- Purification typically involves aqueous workup, organic extraction, drying over sodium sulfate, and recrystallization from solvents such as n-butanol or benzene derivatives to obtain pure crystalline products.
- Yields reported in literature range from moderate to high (70–95%) depending on method and scale.
Chemical Reactions Analysis
2-Amino-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the enzyme carbonic anhydrase IX, which is crucial for the survival of certain bacteria . This inhibition disrupts the bacteria’s metabolic processes, leading to their death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Substituent Effects on Benzenesulfonamide Derivatives
Key Observations :
- Halogen Effects: Chlorine (higher atomic weight) increases molecular weight compared to fluorine but may enhance lipophilicity and membrane permeability.
Insights :
- The target compound’s synthesis likely follows protocols similar to those for 2-amino-N-(4-R-phenyl)benzenesulfonamides, with yields dependent on halogen reactivity and purification methods.
- Fluorinated analogs often require milder conditions compared to chlorinated/brominated derivatives due to fluorine’s smaller atomic size and lower steric hindrance.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-(3-fluorophenyl)benzenesulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or sulfonylation reactions. Key steps include:
- Reagent selection : Use triethylamine (TEA) or sodium hydroxide to deprotonate the amine group, facilitating sulfonamide bond formation.
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity.
Data Note : Yields ≥70% are achievable under optimized conditions, as reported for structurally analogous sulfonamides .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- HPLC-MS : Confirm molecular weight (theoretical: 280.3 g/mol) and assess purity (>95% recommended for biological assays) .
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments (e.g., fluorophenyl vs. benzenesulfonamide groups).
- Elemental analysis : Validate C, H, N, S, and F percentages against theoretical values .
Critical Tip : Cross-validate with FT-IR to detect sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ vibrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., fluorine position, sulfonamide linker) to probe electronic/steric effects .
- Biological assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) with IC₅₀ calculations .
- Cellular uptake : Radiolabel the compound (³H/¹⁴C) or use LC-MS to quantify intracellular concentrations.
- Data analysis : Apply multivariate regression to correlate structural descriptors (logP, Hammett constants) with activity .
Q. How can computational methods predict binding modes and optimize interactions with target proteins?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., carbonic anhydrase IX).
- MD simulations : Run 100-ns trajectories in explicit solvent (AMBER/CHARMM force fields) to assess stability of predicted poses .
- QSAR modeling : Train models on datasets of sulfonamide derivatives to prioritize synthetic targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control standardization : Ensure consistent assay conditions (pH, temperature, cell lines) to minimize variability .
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL, applying statistical weighting for study quality .
- Mechanistic follow-up : Use SPR (surface plasmon resonance) to validate direct binding vs. indirect effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
